1-(2-Ethyloctanoyl)urea
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Overview
Description
1-(2-Ethyloctanoyl)urea is an organic compound with the molecular formula C11H22N2O2 It is a derivative of urea, where the urea moiety is substituted with a 2-ethyloctanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethyloctanoyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and efficient, producing high yields with high chemical purity. The reaction typically involves the following steps:
- Dissolve potassium isocyanate in water.
- Add the appropriate amine (in this case, 2-ethyloctanoylamine) to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Filter or extract the product to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethyloctanoyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2-Ethyloctanoyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Ethyloctanoyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and van der Waals interactions with these targets, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
1-(2-Ethyloctanoyl)urea can be compared with other similar compounds, such as:
- N-(2-furylacetyl)urea
- N-(2-phenylethyl)urea
- N-(2-chlorophenyl)urea
- N-(2-bromo-2-ethylbutanoyl)urea
These compounds share a similar urea backbone but differ in their substituents, which can lead to variations in their chemical and biological properties. This compound is unique due to its specific 2-ethyloctanoyl group, which imparts distinct physical and chemical characteristics .
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
N-carbamoyl-2-ethyloctanamide |
InChI |
InChI=1S/C11H22N2O2/c1-3-5-6-7-8-9(4-2)10(14)13-11(12)15/h9H,3-8H2,1-2H3,(H3,12,13,14,15) |
InChI Key |
VPGXYEFAHZVFMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC)C(=O)NC(=O)N |
Origin of Product |
United States |
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